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Compound of Interest

Compound Name: 2-Amino-6-iodopurine

Cat. No.: B107381

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties,
synthesis, and potential biological significance of 2-Amino-6-iodopurine. This purine
derivative is of significant interest in medicinal chemistry and drug development due to its
structural analogy to endogenous purines, suggesting its potential as an antimetabolite. The
presence of a highly reactive iodine atom at the C6 position further enhances its utility as a
versatile intermediate for the synthesis of more complex purine derivatives.

Introduction

2-Amino-6-iodopurine is a synthetic purine analog that holds considerable promise in the
fields of nucleic acid research and as a precursor for the development of novel therapeutic
agents, including antiviral and anticancer drugs.[1] Its biological activity is thought to stem from
its ability to interfere with nucleic acid metabolism. The iodine atom at the 6-position increases
its reactivity, making it a suitable candidate for further chemical modifications.[1]

This guide delves into the theoretical aspects of 2-Amino-6-iodopurine, leveraging quantum
chemical calculations to elucidate its structural and electronic properties. While specific
computational studies on 2-Amino-6-iodopurine are not readily available in the current
literature, a detailed analysis of the closely related 2-amino-6-chloropurine provides a robust
framework for understanding its behavior. This guide will, therefore, present a comprehensive
theoretical study of 2-amino-6-chloropurine as a comparative model and discuss the
anticipated effects of substituting chlorine with iodine. Furthermore, a detailed experimental
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protocol for the synthesis of 2-Amino-6-iodopurine is provided, along with a discussion of its
potential role in cellular signaling pathways.

Quantum Chemical Analysis

The quantum chemical properties of purine analogs are pivotal in understanding their reactivity,
stability, and potential interactions with biological targets. In the absence of specific published
data for 2-Amino-6-iodopurine, this section details the computational analysis of 2-amino-6-
chloropurine, a closely related analog. The methodologies and findings presented here serve
as a strong predictive model for the properties of 2-Amino-6-iodopurine.

Computational Methodology

The quantum chemical calculations were performed using Density Functional Theory (DFT), a
robust method for investigating the electronic structure of molecules.

Computational Details:

Method: Density Functional Theory (DFT)

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

Basis Set: 6-311++G(d,p)

Software: Gaussian suite of programs

This level of theory has been demonstrated to provide accurate and reliable results for the
structural and electronic properties of similar heterocyclic compounds.[2] The calculations
include geometry optimization to find the most stable conformation of the molecule, followed by
frequency calculations to confirm that the optimized structure corresponds to a true energy
minimum. Subsequently, various electronic properties, including Mulliken atomic charges and
frontier molecular orbital energies (HOMO and LUMO), were determined.

Molecular Geometry

The optimized molecular geometry of 2-amino-6-chloropurine provides insights into its three-
dimensional structure. The key bond lengths and bond angles are summarized in the tables
below.
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Expected Effects of lodine Substitution: When chlorine is replaced by iodine at the C6 position,
several changes in the molecular geometry are anticipated:

o C6-Halogen Bond Length: The C6-1 bond is expected to be significantly longer than the C6-
Cl bond due to the larger atomic radius of iodine.

» Bond Angles: Minor adjustments in the bond angles around the C6 atom and within the
purine ring are expected to accommodate the larger iodine atom.

» Planarity: The purine ring system is expected to remain largely planar.

Table 1: Calculated Bond Lengths (A) for 2-Amino-6-chloropurine (N9H tautomer)

Bond Length (A)
N1-C2 1.345
C2-N3 1.319
N3-C4 1.353
C4-C5 1.388
C5-C6 1.413
C6-N1 1.341
C2-N7 1.385
N7-C8 1.311
C8-N9 1.373
N9-C4 1.378
C5-N10 1.355
C6-Cl11 1.734
| C2-N12 | 1.361 |

Data adapted from a DFT B3LYP/6-311++G(d,p) study of 2-amino-6-chloropurine.[2]
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Table 2: Calculated Bond Angles (°) for 2-Amino-6-chloropurine (N9H tautomer)

Angle Value (°)
C6-N1-C2 118.9
N1-C2-N3 124.2
C2-N3-C4 114.3
N3-C4-C5 127.8
C4-C5-C6 114.8
C5-C6-N1 119.9
N1-C6-Cl11 117.2
C5-C6-Cl11 122.9
N3-C2-N7 117.3
N1-C2-N7 118.5
C4-N9-C8 105.3
N9-C8-N7 114.1
C8-N7-C5 104.2

| N9-C4-N3 | 126.9 |

Data adapted from a DFT B3LYP/6-311++G(d,p) study of 2-amino-6-chloropurine.[2]

Electronic Properties

The electronic properties of 2-Amino-6-iodopurine dictate its reactivity and potential for
intermolecular interactions.

Mulliken population analysis provides an estimation of the partial atomic charges, which are
crucial for understanding the molecule's electrostatic potential and reactivity towards
electrophiles and nucleophiles.
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Expected Effects of lodine Substitution: Due to the lower electronegativity of iodine compared
to chlorine, the C6 atom in 2-Amino-6-iodopurine is expected to be less electron-deficient
than in the chloro-analog. The iodine atom itself will carry a smaller negative or even a slightly
positive charge.

Table 3: Calculated Mulliken Atomic Charges for 2-Amino-6-chloropurine (N9H tautomer)

Atom Charge (e)
N1 -0.589
Cc2 0.521
N3 -0.613
C4 0.498
C5 -0.167
C6 0.441
N7 -0.528
C8 0.415
N9 -0.312
H(N9) 0.334
Cl11 -0.168
N12 -0.635
H(N12) 0.352

| H(N12)| 0.352 |
Data adapted from a DFT B3LYP/6-311++G(d,p) study of 2-amino-6-chloropurine.[2]

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions.
The energy of the HOMO is related to the ability to donate electrons, while the energy of the
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LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is a measure
of the molecule's chemical stability.

Expected Effects of lodine Substitution: The substitution of chlorine with iodine is expected to
raise the energy of the HOMO and lower the energy of the LUMO, leading to a smaller HOMO-
LUMO energy gap. This would suggest that 2-Amino-6-iodopurine is more reactive and less
kinetically stable than its chloro-counterpart.

Table 4: Calculated Frontier Molecular Orbital Energies for 2-Amino-6-chloropurine (N9H

tautomer)
Parameter Energy (eV)
HOMO Energy -6.54
LUMO Energy -1.89

| HOMO-LUMO Gap (AE) | 4.65 |

Data adapted from a DFT B3LYP/6-311++G(d,p) study of 2-amino-6-chloropurine.[2]

Experimental Protocols

This section outlines a detailed methodology for the synthesis and characterization of 2-
Amino-6-iodopurine. The synthesis is based on a modified Sandmeyer iodination reaction of
a 2-aminopurine precursor.

Synthesis of 2-Amino-6-iodopurine

This protocol describes the conversion of a 2-aminopurine derivative to the corresponding 2-
iodopurine. A common starting material for such syntheses is 2,6-diaminopurine or 2-amino-6-
chloropurine. The following procedure is adapted from a known Sandmeyer iodination method
for 2-aminopurines.[3]

Materials:

e 2-Amino-6-chloropurine (or other suitable 2-aminopurine precursor)
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Isopentyl nitrite

Cuprous iodide (Cul)

Cesium iodide (Csl)

lodine (12)

Ethylene glycol dimethyl ether (DME)

Standard workup and purification reagents (e.g., sodium thiosulfate solution, brine, organic
solvents for extraction, silica gel for chromatography)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the
2-aminopurine precursor (1.0 eq) in anhydrous DME.

Add cuprous iodide (0.1 eq), cesium iodide (1.0 eq), and iodine (0.5 eq) to the solution.
Heat the mixture to 60 °C with stirring.
Slowly add isopentyl nitrite (1.5 eq) to the reaction mixture over a period of 30 minutes.

After the addition is complete, continue to stir the reaction mixture at 60 °C for 2-4 hours,
monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce
any remaining iodine.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.
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 Purify the crude product by column chromatography on silica gel to afford 2-Amino-6-
iodopurine.

Characterization

The synthesized 2-Amino-6-iodopurine should be characterized using standard analytical
techniques to confirm its identity and purity.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra should be
recorded to confirm the structure of the compound. The chemical shifts and coupling
constants of the protons and carbons in the purine ring and the amino group will be
characteristic of the target molecule.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to
determine the exact mass of the compound, confirming its elemental composition.

« Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for
the N-H stretching of the amino group, as well as vibrations of the purine ring system.

o Purity Analysis: High-performance liquid chromatography (HPLC) can be used to assess the
purity of the final product.

Biological Context and Signaling Pathways

Purine analogs often exert their biological effects by interfering with metabolic pathways that
utilize endogenous purines. As an analog of guanine and adenine, 2-Amino-6-iodopurine has
the potential to disrupt key cellular processes, including DNA and RNA synthesis, and to
modulate signaling pathways that are sensitive to purine nucleotide levels.

Interference with Purine Metabolism

The de novo and salvage pathways of purine biosynthesis are fundamental for maintaining the
cellular pool of adenine and guanine nucleotides. Purine antimetabolites, structurally similar to
natural purine metabolites, can be incorporated into these pathways, leading to the formation of
fraudulent nucleotides. These altered nucleotides can then be incorporated into DNA and RNA,
leading to chain termination, or can act as inhibitors of key enzymes in the purine metabolism
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pathway.[3] This disruption of nucleic acid synthesis is particularly effective in rapidly
proliferating cells, such as cancer cells, which have a high demand for purine nucleotides.

Potential Interaction with the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell
growth, proliferation, and metabolism. mMTORC1, a key complex in this pathway, integrates
signals from growth factors and nutrient availability, including amino acids and nucleotides, to
control protein, lipid, and nucleic acid synthesis.[4] Recent studies have shown that the
MTORC1 pathway is responsive to changes in cellular purine nucleotide levels.[4] Depletion of
purines leads to the inhibition of mMTORCL1 signaling, while the restoration of purine levels
reactivates it.[4]

As a purine analog, 2-Amino-6-iodopurine could potentially influence the mTORCL1 pathway
through several mechanisms:

e Inhibition of de novo purine synthesis: By acting as an antimetabolite, 2-Amino-6-
iodopurine could lead to a depletion of the cellular purine pool, thereby indirectly inhibiting
MTORCL1 activity.

e Formation of fraudulent nucleotides: The incorporation of 2-Amino-6-iodopurine into
nucleotides could lead to the formation of analogs that are not recognized by the cellular
machinery that senses purine levels, thus disrupting the normal regulation of mMTORCL.

« Direct inhibition of kinases: Some purine analogs have been shown to act as direct inhibitors
of protein kinases.[5] It is plausible that 2-Amino-6-iodopurine or its metabolites could
directly interact with and inhibit kinases within the mTOR signaling network.

Visualizations
Experimental Workflow
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Caption: Synthetic workflow for 2-Amino-6-iodopurine.
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Caption: Proposed interference of 2-Amino-6-iodopurine with the mTOR signaling pathway.

Conclusion

2-Amino-6-iodopurine represents a molecule of significant interest for chemical biology and
drug discovery. This guide has provided a detailed theoretical framework for understanding its
structural and electronic properties, drawing upon high-level quantum chemical calculations of
a closely related analog. The provided experimental protocol offers a practical route for its
synthesis, enabling further investigation of its properties and biological activities. The potential
for 2-Amino-6-iodopurine to interfere with purine metabolism and modulate key signaling
pathways, such as the mTOR pathway, highlights its promise as a lead compound for the
development of novel therapeutics. Further experimental validation of its biological effects is
warranted to fully elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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